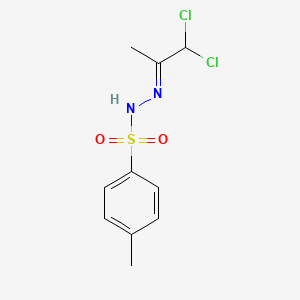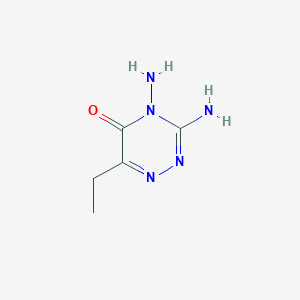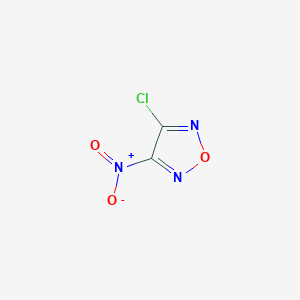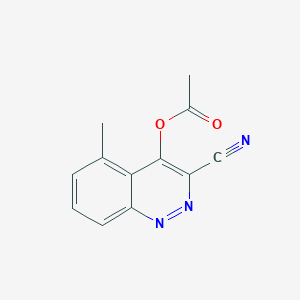![molecular formula C36H24N2 B13104408 5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the class of fused-ring carbazole derivatives. These compounds are known for their extended π-electron systems, good thermal stability, and tunable frontier orbital energies, making them highly valuable in various electronic applications .
Méthodes De Préparation
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed reactions, such as intermolecular amination and intramolecular direct arylation . These reactions are often carried out under controlled conditions, including specific temperatures and the presence of catalysts like palladium or copper .
Analyse Des Réactions Chimiques
5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized carbazole derivatives .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of advanced materials with unique electronic properties . In industry, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s extended π-electron system allows it to participate in electron transfer processes, which are crucial for its function in electronic devices . Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, making it useful in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole include other fused-ring carbazole derivatives such as indolocarbazole, indenocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole . These compounds share similar electronic properties but differ in their specific molecular structures and functional groups, which can affect their stability, reactivity, and applications .
Propriétés
Formule moléculaire |
C36H24N2 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
5-phenyl-11-(3-phenylphenyl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C36H24N2/c1-3-12-25(13-4-1)26-14-11-17-28(22-26)38-34-21-10-8-19-30(34)32-23-35-31(24-36(32)38)29-18-7-9-20-33(29)37(35)27-15-5-2-6-16-27/h1-24H |
Clé InChI |
BZFGYJPKNQBZSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)

![(E)-2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13104332.png)

![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)

![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)



